1,1'-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene)

Description

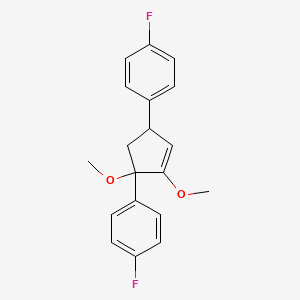

While direct evidence for the exact compound 1,1'-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) is unavailable in the provided sources, its structure suggests a cyclopentene core substituted with two methoxy groups at positions 1 and 5, bridged by a diyl group connecting two 4-fluorophenyl rings.

Properties

CAS No. |

676124-38-2 |

|---|---|

Molecular Formula |

C19H18F2O2 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

1-fluoro-4-[4-(4-fluorophenyl)-1,2-dimethoxycyclopent-2-en-1-yl]benzene |

InChI |

InChI=1S/C19H18F2O2/c1-22-18-11-14(13-3-7-16(20)8-4-13)12-19(18,23-2)15-5-9-17(21)10-6-15/h3-11,14H,12H2,1-2H3 |

InChI Key |

WGXMQDNUKWZBHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(CC1(C2=CC=C(C=C2)F)OC)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) typically involves the following steps:

Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of reactions starting from readily available precursors. This may involve cyclization reactions under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of Fluorobenzene Moieties: The final step involves the coupling of fluorobenzene units to the cyclopentene ring. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The fluorobenzene moieties can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.

Major Products

Oxidation: Formation of cyclopentene-1,3-dione derivatives.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers for electronic devices.

Mechanism of Action

The mechanism of action of 1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) depends on its specific application. In organic electronics, its unique structure allows for efficient charge transport and light absorption, making it suitable for use in organic photovoltaic cells and light-emitting diodes. The methoxy and fluorobenzene groups contribute to its electronic properties by influencing the compound’s HOMO-LUMO gap and overall stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, such as bis(4-fluorophenyl) backbones, varying bridging groups, or substituted cyclic systems. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Bridging Group Impact :

- Methylene (-CH₂-) derivatives (e.g., Bis(4-fluorophenyl)methane) exhibit lower molecular weights and simpler hydrophobic interactions .

- Ether (-O-) and sulfonyl (-SO₂-) groups introduce polarity and rigidity, enhancing thermal stability and dipole-dipole interactions vs. .

- Halogenated methylene bridges (e.g., -CHBr-, -CHCl-) increase molecular weight and reactivity, making them valuable intermediates in medicinal chemistry .

Substituent Effects :

- Methoxy groups (as in cyclohexylidene-methoxy derivatives) improve solubility in organic solvents and alter electronic properties for photochemical applications .

- Fluorine atoms on phenyl rings enhance metabolic stability and binding affinity in drug design due to electronegativity and lipophilicity .

Biological Activity

1,1'-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 296.33 g/mol

- CAS Number : 68757-99-3

Biological Activity Overview

The biological activity of 1,1'-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, indicating potential as an antimicrobial agent.

Research indicates that the antitumor activity could be linked to the compound's ability to interfere with cellular signaling pathways associated with cell survival and proliferation. Specifically, it may modulate the expression of genes involved in apoptosis and cell cycle regulation.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of fluorinated compounds similar to 1,1'-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene). The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Activity

In another study focusing on antimicrobial properties, 1,1'-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.